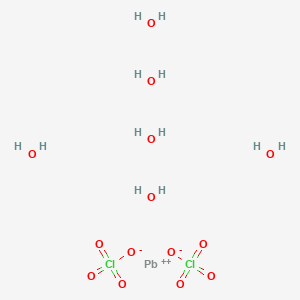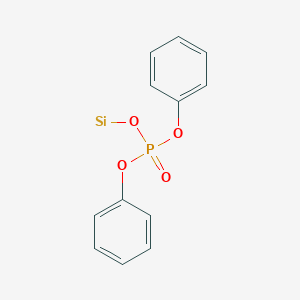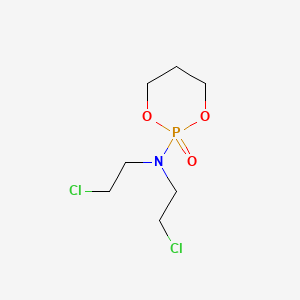![molecular formula C15H14N2S B14500496 3-[Phenyl(phenylsulfanyl)amino]propanenitrile CAS No. 64206-15-1](/img/structure/B14500496.png)
3-[Phenyl(phenylsulfanyl)amino]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Phenyl(phenylsulfanyl)amino]propanenitrile is an organic compound that features a nitrile group (-CN) attached to a three-carbon chain, which is further connected to a phenyl group and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve the ammoxidation of propanol or propionaldehyde, where the alcohol or aldehyde is reacted with ammonia and oxygen to form the nitrile group . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Phenyl(phenylsulfanyl)amino]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as thiols or amines can be used to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[Phenyl(phenylsulfanyl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[Phenyl(phenylsulfanyl)amino]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The nitrile group can participate in nucleophilic addition reactions, while the phenylsulfanyl group can undergo oxidation or substitution, modulating the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the phenyl and phenylsulfanyl groups.
Aminopropionitrile: Contains an amino group instead of the phenylsulfanyl group, leading to different reactivity and applications.
Malononitrile: Features two nitrile groups, making it more reactive in certain types of reactions.
Uniqueness
3-[Phenyl(phenylsulfanyl)amino]propanenitrile is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in various reactions, making the compound versatile for different applications.
Propriétés
Numéro CAS |
64206-15-1 |
|---|---|
Formule moléculaire |
C15H14N2S |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
3-(N-phenylsulfanylanilino)propanenitrile |
InChI |
InChI=1S/C15H14N2S/c16-12-7-13-17(14-8-3-1-4-9-14)18-15-10-5-2-6-11-15/h1-6,8-11H,7,13H2 |
Clé InChI |
DDKJHJZXXCXVPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(CCC#N)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
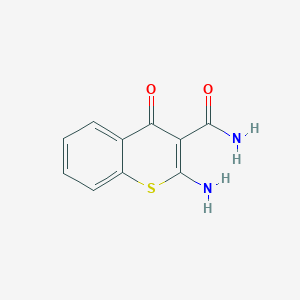
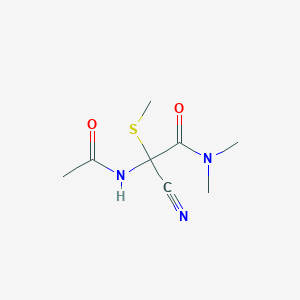
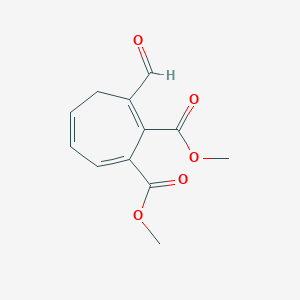
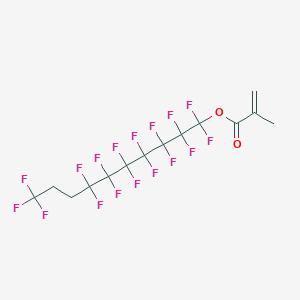
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
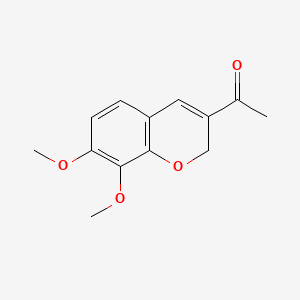

![1,1'-[Oxybis(methylene)]bis(2,2-dichlorocyclopropane)](/img/structure/B14500461.png)
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)
